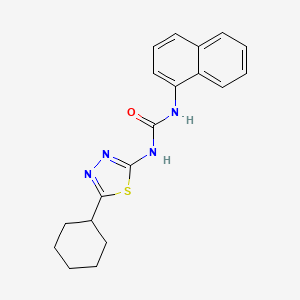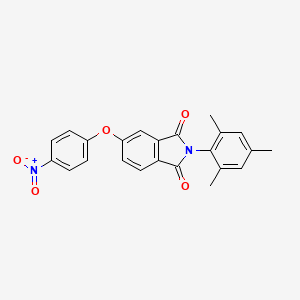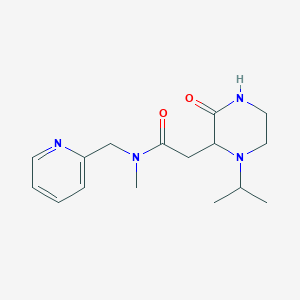
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea, also known as CTNU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTNU is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
Wirkmechanismus
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by inhibiting the Akt/mTOR signaling pathway. Inflammatory responses are triggered by the activation of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to inhibit the expression of COX-2 and iNOS, thereby reducing inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the selective binding of metal ions. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. Inflammatory responses are triggered by the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has been shown to inhibit the production of IL-1β and TNF-α, thereby reducing inflammation. The selective binding of metal ions by this compound results in a change in fluorescence intensity, which can be used for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea in lab experiments include its high yield and purity, its potential applications in various fields, and its selective binding of metal ions. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea, including:
1. Further investigation of its mechanism of action in cancer cells and inflammatory responses.
2. Development of this compound derivatives with improved anticancer and anti-inflammatory activities.
3. Investigation of this compound as a potential fluorescent probe for the detection of metal ions in environmental and biological samples.
4. Study of this compound as a potential chiral selector in chromatography.
5. Investigation of the safety and efficacy of this compound in animal models and clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using a suitable solvent and a catalyst, and has been extensively studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. This compound has been shown to induce apoptosis in cancer cells, inhibit pro-inflammatory cytokines, and selectively bind to metal ions. The future directions for the study of this compound include further investigation of its mechanism of action, development of this compound derivatives, investigation of this compound as a potential fluorescent probe and chiral selector, and study of its safety and efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine and 1-naphthyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction yields this compound as a white crystalline solid with a high yield and purity. The synthesis of this compound has been optimized to produce large quantities of the compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-1-naphthylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
In materials science, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, resulting in a change in fluorescence intensity. This property of this compound makes it a useful tool for the detection of metal ions in various applications.
In analytical chemistry, this compound has been investigated for its potential use as a chiral selector in chromatography. This compound has been shown to exhibit enantioselective recognition of certain chiral compounds, making it a useful tool for the separation and analysis of chiral compounds.
Eigenschaften
IUPAC Name |
1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-18(20-16-12-6-10-13-7-4-5-11-15(13)16)21-19-23-22-17(25-19)14-8-2-1-3-9-14/h4-7,10-12,14H,1-3,8-9H2,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARGQDWNXYTCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]-1-phenyl-1,3-butanedione](/img/structure/B6117457.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinol](/img/structure/B6117469.png)

![5-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6117473.png)



![3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6117491.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6117492.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117509.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117541.png)
![5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6117555.png)
